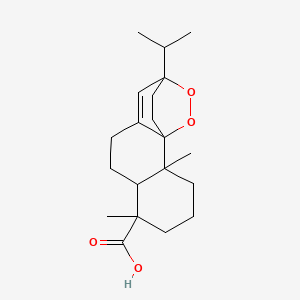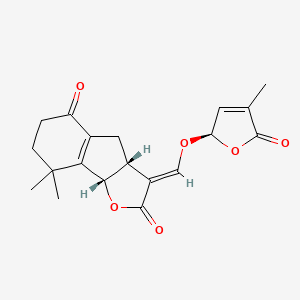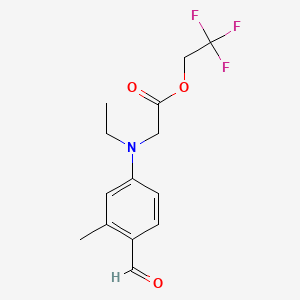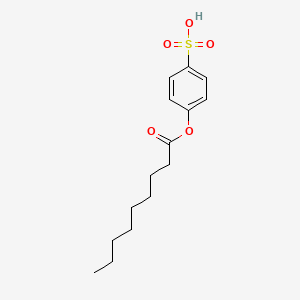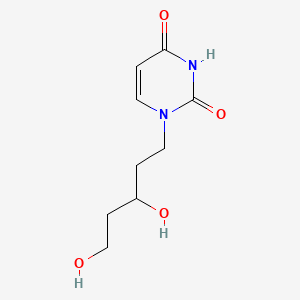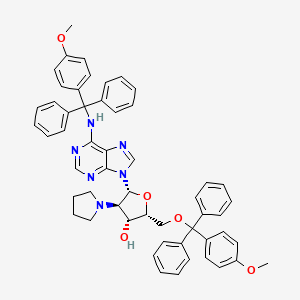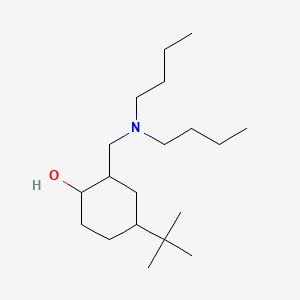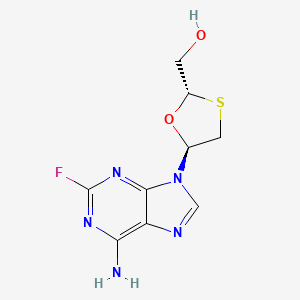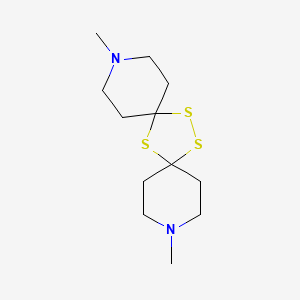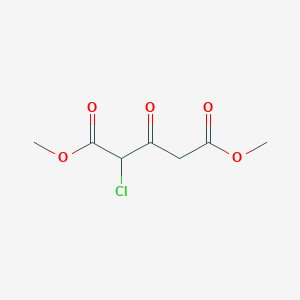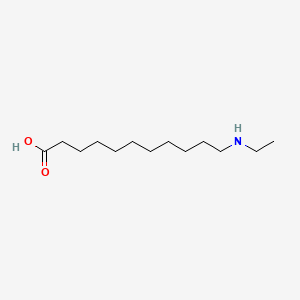
Undecanoic acid, 11-(ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Ethylamino)undecanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of undecanoic acid, where an ethylamino group is attached to the eleventh carbon atom of the undecanoic acid chain. This compound is classified as an amine and a fatty acid, and it exhibits unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethylamino)undecanoic acid typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is subjected to pyrolysis to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then reacted with ethylamine to produce 11-(Ethylamino)undecanoic acid.
Industrial Production Methods: The industrial production of 11-(Ethylamino)undecanoic acid follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Ethylamino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11-(Ethylamino)undecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 11-(Ethylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s fatty acid chain allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
11-Aminoundecanoic Acid: Similar structure but with an amino group instead of an ethylamino group.
Undecanoic Acid: The parent compound without any amino substitution.
11-Bromoundecanoic Acid: A precursor in the synthesis of 11-(Ethylamino)undecanoic acid.
Uniqueness: 11-(Ethylamino)undecanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
7441-35-2 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
11-(ethylamino)undecanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
XMOPBLYWQVTWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


